Methyl 3-methyl-2-furoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-furoate can be synthesized through the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide. The reaction is carried out in dry ether under a nitrogen atmosphere at -5°C. The mixture is stirred for 2 hours at this temperature and then allowed to come to room temperature overnight. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. This method is efficient and yields a high purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-methyl-2-furoic acid.
Reduction: It can be reduced to form 3-methyl-2-furanmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methyl-2-furoic acid.
Reduction: 3-Methyl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-furoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Methyl 2-furoate: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-furoic acid: The carboxylic acid analog of Methyl 3-methyl-2-furoate.
3-Methyl-2-furanmethanol: The alcohol analog of this compound.
Uniqueness: this compound is unique due to its specific ester functional group and the presence of a methyl group at the 3-position of the furan ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
6141-57-7 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 4-methylfuran-2-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |
InChI Key |
CGWWXLFGWHWBMY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)C(=O)OC |
Canonical SMILES |
CC1=COC(=C1)C(=O)OC |
Key on ui other cas no. |
6141-57-7 |
Pictograms |
Irritant |
Synonyms |
3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |
Origin of Product |
United States |
Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []
Q2: Can you provide an example of a synthetic route using this compound as a starting material?
A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting this compound to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []
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